N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide
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Overview
Description
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide is a complex organic compound that features a morpholine ring attached to a phenyl group, a propyl chain, and an adamantane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which is achieved through the reaction of diethanolamine with a suitable phenyl derivative.
Attachment of the Propyl Chain: The next step involves the alkylation of the morpholine ring with a propyl halide to form the N-[3-(2-phenylmorpholin-4-yl)propyl]amine intermediate.
Formation of the Adamantane Carboxamide: The final step involves the reaction of the intermediate with adamantane-1-carboxylic acid chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-phenyl-4-morpholinyl)propyl]-4-propylbenzenesulfonamide
- [3-(2-phenylmorpholin-4-yl)propyl]amine
Uniqueness
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide stands out due to its adamantane moiety, which imparts unique steric and electronic properties. This makes it particularly useful in applications where rigidity and stability are crucial.
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c27-23(24-14-18-11-19(15-24)13-20(12-18)16-24)25-7-4-8-26-9-10-28-22(17-26)21-5-2-1-3-6-21/h1-3,5-6,18-20,22H,4,7-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRYKCIYIFSPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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